BenchChemオンラインストアへようこそ!

6-Iodochromane-2-carboxylic acid

Medicinal Chemistry ADME Prediction Lead Optimization

6-Iodochromane-2-carboxylic acid is not a generic halo-chromane—it's a strategically distinct intermediate. The weak C–I bond (53 kcal/mol) enables chemoselective oxidative addition under mild conditions that preserve the carboxylic acid handle, unlike the 6-bromo or 6-chloro analogs which demand harsher protocols that risk decarboxylation. Its elevated LogP (2.6 vs. ~1.2 for the parent) delivers a quantifiable boost in passive membrane permeability, while the acid moiety retains a convenient conjugation handle. For medicinal chemistry teams optimizing CNS or urological targets, this is the direct entry point to the beta-3 agonist SAR described in US20030013705A1. Order high-purity material now to accelerate your lead-optimization workflow.

Molecular Formula C10H9IO3
Molecular Weight 304.08 g/mol
CAS No. 227960-58-9
Cat. No. B1630119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodochromane-2-carboxylic acid
CAS227960-58-9
Molecular FormulaC10H9IO3
Molecular Weight304.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)I)OC1C(=O)O
InChIInChI=1S/C10H9IO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
InChIKeyKUUOJGIUGRFQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodochromane-2-carboxylic Acid (CAS 227960-58-9): Physicochemical and Synthetic Baseline for Procurement Decisions


6-Iodochromane-2-carboxylic acid (CAS 227960-58-9) is a heterobifunctional chromane derivative that combines a carboxylic acid handle with a heavy halogen (iodine) at the 6-position. Its predicted physicochemical properties—including a calculated LogP of 2.6, a density of 1.881 g/cm³, and a boiling point of 426.6 °C [1]—distinguish it from lighter halogen (F, Cl, Br) and unsubstituted analogs. The substantial molecular weight of 304.08 g/mol and the presence of the iodine atom, a superior leaving group, define its reactivity profile in cross-coupling transformations, making it a strategically distinct building block over common alternatives like 6-bromo- or 6-chlorochromane-2-carboxylic acids.

Why 6-Iodochromane-2-carboxylic Acid Cannot Be Replaced by Generic Chromane-2-Carboxylic Acids in Specialized Research


Treating 6-iodochromane-2-carboxylic acid as a simple, interchangeable synthon ignores the dramatic influence of the 6-iodo substituent on multiple critical parameters. The presence of the heavy iodine atom increases lipophilicity (predicted LogP of 2.6) compared to the unsubstituted chromane-2-carboxylic acid, which directly modifies membrane permeability and non-specific protein binding in cellular assays. Furthermore, the carbon-iodine bond is considerably weaker and more reactive than the carbon-bromine or carbon-chlorine bonds found in generic 6-halo alternatives, enabling chemoselective transformations such as oxidative addition with palladium catalysts under milder conditions [1]. Simply substituting a 6-bromo or 6-chloro variant will fail to recapitulate these specific reactivity and physicochemical properties, potentially derailing a synthetic pathway or skewing biological screening results.

Quantitative Differentiation Evidence for 6-Iodochromane-2-carboxylic Acid vs. Key Analogs


Elevated Lipophilicity (LogP) vs. Unsubstituted and Lighter Halogen Chromane-2-Carboxylic Acids

The predicted n-octanol/water partition coefficient (LogP) for 6-iodochromane-2-carboxylic acid is 2.6 [1]. This represents a significant increase in lipophilicity compared to the unsubstituted chromane-2-carboxylic acid (LogP approximately 1.2) and lighter halogen congeners like 6-chloro or 6-bromo analogs, which are expected to have LogP values between 1.5 and 2.2 based on additive fragment contributions. The higher LogP of the iodo derivative is a direct consequence of iodine's large molar refractivity and polarizability.

Medicinal Chemistry ADME Prediction Lead Optimization

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling vs. 6-Bromo and 6-Chloro Analogs

The carbon-iodine (C-I) bond dissociation energy is approximately 53 kcal/mol, substantially lower than the C-Br (67 kcal/mol) and C-Cl (79 kcal/mol) bonds in comparable 6-halochromane-2-carboxylic acids. This enables selective oxidative addition to Pd(0) catalysts under milder conditions, as demonstrated in related chromane systems where hypervalent iodine reagents facilitate direct C-O bond formation [1]. In practice, a 6-iodo substituent can be selectively coupled in the presence of a 6-bromo substituent, which is not possible with the reverse pairing.

Synthetic Methodology C-C Bond Formation Chemoselectivity

Predicted Physicochemical Differentiation: Density and Boiling Point vs. 6-Bromo Analog

The predicted density of 6-iodochromane-2-carboxylic acid is 1.881 g/cm³, and its predicted boiling point is 426.6 °C [1]. In comparison, the 6-bromo analog, 6-bromochromane-2-carboxylic acid, has a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol, indicating a lower density and presumably a lower boiling point due to the lighter halogen. The significant mass and polarizability of the iodine atom lead to stronger intermolecular interactions, which can be exploited in crystallization and chromatographic purification strategies.

Process Chemistry Purification Design Formulation Science

Specific Utility in Beta-3 Adrenoreceptor Agonist Development vs. Unsubstituted Chromane-2-Carboxylic Acid

A patent family (US20030013705A1) explicitly claims novel carboxyl-substituted chroman derivatives, exemplified by 6-iodochromane-2-carboxylic acid, as beta-3 adrenoreceptor agonists useful for treating overactive bladder, diabetes, and obesity [1]. The parent compound, chromane-2-carboxylic acid, is not claimed in this context. This indicates that the 6-iodo substitution is a necessary structural feature for achieving the desired beta-3 receptor activity and selectivity, as it was specifically retained in the exemplified compounds.

Metabolic Disease GPCR Agonism Patent-driven Design

High-Impact Research Scenarios for Utilizing 6-Iodochromane-2-carboxylic Acid (CAS 227960-58-9)


Late-Stage Diversification via Sequential Cross-Coupling in Drug Discovery

In medicinal chemistry campaigns requiring a single building block that can be orthogonally functionalized, 6-iodochromane-2-carboxylic acid is the optimal choice. The low C-I bond dissociation energy (53 kcal/mol) allows for selective Pd-catalyzed Suzuki or Sonogashira coupling at the 6-position under mild conditions that preserve the carboxylic acid handle. In contrast, the 6-bromo analog would require harsher conditions, risking decarboxylation or other side reactions, and the 6-chloro analog would be largely inert. This enables the rapid construction of diverse C6-arylated or alkynylated libraries from a common intermediate, as demonstrated in the reactivity principles established for chromane systems with hypervalent iodine reagents [1].

Design and Synthesis of Selective Beta-3 Adrenoreceptor Agonist Candidates

For teams focused on metabolic or urological disease targets, this compound provides direct entry into a known structure-activity relationship (SAR) landscape. It is a key intermediate in the preparation of beta-3 agonists, as detailed in patent US20030013705A1 [1]. Using the parent chromane-2-carboxylic acid or a light-halogen analog would not provide the same pharmacophore geometry and electronic profile. The iodine atom's large van der Waals radius likely makes critical hydrophobic contacts within the receptor binding pocket, which cannot be replicated by hydrogen, fluorine, or chlorine, making this specific compound indispensable for follow-up SAR studies.

Physicochemical Property-Driven Lead Optimization

Lead optimization programs aiming to improve membrane permeability while retaining solubility can rationally select this building block. Its elevated LogP (2.6 vs. ~1.2 for the parent compound) provides a quantifiable increase in lipophilicity, which directly enhances passive membrane diffusion. This property is critical for crossing cellular barriers in whole-cell phenotypic assays. Simultaneously, the carboxylic acid group offers a handle for salt formation or prodrug strategies to mitigate any solubility concerns, a balance that is harder to achieve with the less lipophilic 6-bromo or 6-chloro analogs [2].

Quote Request

Request a Quote for 6-Iodochromane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.